molecular formula C15H33NO B8397812 Dodecyl(2-hydroxyethyl)methylamine CAS No. 35841-91-9

Dodecyl(2-hydroxyethyl)methylamine

Cat. No. B8397812
Key on ui cas rn: 35841-91-9
M. Wt: 243.43 g/mol
InChI Key: JOLMGYIWICXNDT-UHFFFAOYSA-N
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Patent
US06255496B1

Procedure details

A solution of iodododecane (18.1 g, 61.09 mmol) and 2-(methylamino)ethanol (23.0 g, 0.3 mol) in isopropanol (75 ml) was heated under reflux for 3 h. The cooled mixture was diluted with ether (500 ml), washed with water, brine and dried (magnesium sulfate). Evaporation of the solvent under reduced pressure and distillation of the residue under vacuum gave 14.5 g (97%) of N-methyl-N-dodecylethanolamine as a clear oil: b.p. 100-111° C./0.3 torr (bulb to bulb distillation, air bath temperature).
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[CH3:14][NH:15][CH2:16][CH2:17][OH:18]>C(O)(C)C.CCOCC>[CH3:14][N:15]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:16][CH2:17][OH:18]

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
ICCCCCCCCCCCC
Name
Quantity
23 g
Type
reactant
Smiles
CNCCO
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
under reduced pressure and distillation of the residue under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN(CCO)CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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